molecular formula C15H16N6O2 B4969364 N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Número de catálogo B4969364
Peso molecular: 312.33 g/mol
Clave InChI: QVJGXDMXSJASOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that is widely used in scientific research. ODQ has been shown to modulate a variety of physiological processes, including vascular tone, platelet function, and neurotransmitter release.

Aplicaciones Científicas De Investigación

N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is commonly used as a research tool to investigate the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in vitro and in vivo, leading to decreased levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in many signaling pathways. This compound has been used to study the role of sGC in vascular tone regulation, platelet function, and neurotransmitter release. It has also been used to investigate the effects of sGC activation on cell proliferation, apoptosis, and gene expression.

Mecanismo De Acción

N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to the heme group of the enzyme, preventing it from binding to and activating guanosine triphosphate (GTP). This results in decreased levels of cGMP, which in turn leads to decreased activation of downstream signaling pathways. This compound is highly selective for sGC and does not affect other heme-containing proteins such as cytochrome P450 enzymes.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of physiological processes, including vascular tone, platelet function, and neurotransmitter release. Inhibition of sGC by this compound leads to decreased levels of cGMP, which can result in vasoconstriction, decreased platelet aggregation, and altered neurotransmitter release. This compound has also been shown to modulate cell proliferation, apoptosis, and gene expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its high selectivity for sGC, which allows for specific modulation of cGMP signaling pathways. This compound is also relatively easy to synthesize and is commercially available from several suppliers. One limitation of using this compound is its potential for off-target effects, as it may bind to other heme-containing proteins in high concentrations. Additionally, the effects of this compound may be dependent on cell type and experimental conditions, which can make interpretation of results challenging.

Direcciones Futuras

Future research on N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine may focus on investigating its effects on specific physiological processes and disease states. For example, this compound has been shown to modulate angiogenesis and may have potential as a therapeutic agent for cancer. Additionally, this compound may have applications in the treatment of cardiovascular disease, as it has been shown to modulate vascular tone and platelet function. Further research may also focus on developing more selective sGC inhibitors or alternative methods for modulating cGMP signaling pathways.

Métodos De Síntesis

N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized by reacting 4-morpholino-1,2,5-oxadiazole-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate to yield this compound.

Propiedades

IUPAC Name

N-benzyl-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-2-4-11(5-3-1)10-16-14-15(21-6-8-22-9-7-21)18-13-12(17-14)19-23-20-13/h1-5H,6-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJGXDMXSJASOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NON=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.